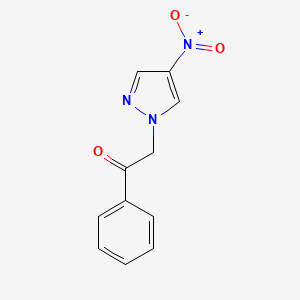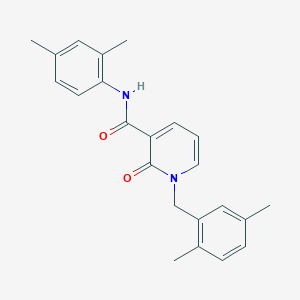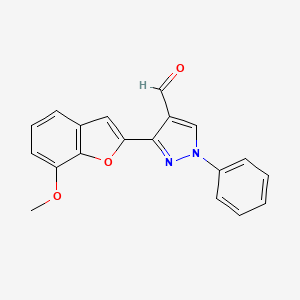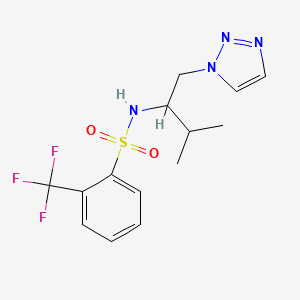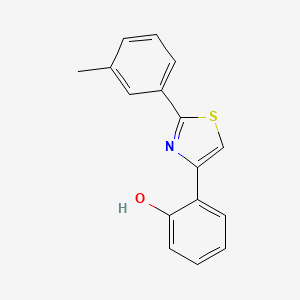
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole, also known as THT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the thiazole class of compounds, which are known for their diverse biological activities. THT has been studied extensively for its potential application in the treatment of various diseases, including cancer, diabetes, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Screening
A study by Landage et al. (2019) discusses the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, including compounds related to 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole. These compounds have been characterized and evaluated for their antibacterial activities (Landage, Thube, & Karale, 2019).
Corrosion Inhibition Studies
Khaled and Amin (2009) conducted a study involving thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole, to investigate their corrosion inhibition performance on mild steel in sulfuric acid solutions. This research combines molecular dynamics simulations with chemical and electrochemical studies to understand the compounds' inhibition mechanisms (Khaled & Amin, 2009).
Antimicrobial and Molecular Docking Studies
Mori et al. (2021) synthesized a series of alkyne-containing thiazole derivatives, including compounds structurally related to 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole. These compounds were characterized and tested for in vitro antibacterial activity against various bacteria. The study also includes molecular docking studies to understand the potential mechanism of action of these thiazole derivatives (Mori, Parmar, Khedker, Sanghavi, & Khunt, 2021).
Excited-State Intramolecular Proton Transfer Processes
A research by Liang and Fang (2021) investigates the photophysical properties and excited-state intramolecular proton transfer (ESIPT) processes of fluorophores derived from 2-(2'-hydroxyphenyl)thiazole. This study provides insights into the ESIPT processes and potential applications of these compounds in fluorescence and photophysical studies (Liang & Fang, 2021).
Glucosylation and Biological Activity
Taile, Ingle, and Hatzade (2010) discuss the synthesis of 2-(Substituted Benzylideneamino)-4-(4′-hydroxyphenyl) Thiazoles and their O-Glucosides, demonstrating a process for attaching glucose units to thiazole derivatives. This research could provide insights into the modification of thiazole compounds for enhanced biological activity (Taile, Ingle, & Hatzade, 2010).
Fluorescence Properties Studies
Kammel et al. (2016) conducted a study on the fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles under different conditions. The findings of this research can provide valuable information on the photophysical properties of thiazole derivatives (Kammel, Tarabová, Machalický, Nepraš, Frumarova, & Hanusek, 2016).
Propiedades
IUPAC Name |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-5-4-6-12(9-11)16-17-14(10-19-16)13-7-2-3-8-15(13)18/h2-10,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHOBLJBTWNLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

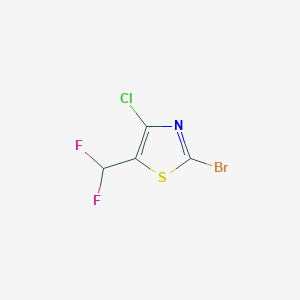


amine hydrochloride](/img/structure/B2364351.png)
![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea](/img/structure/B2364355.png)
![3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)
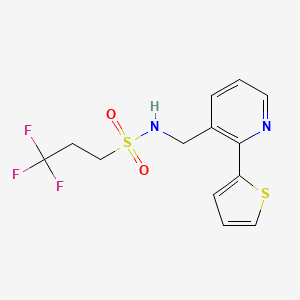
![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)
